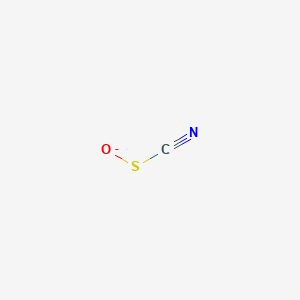
17-Beta-Estradiol-3,17-beta-sulfate
Descripción general
Descripción
Está relacionado con el estradiol 3-sulfato y el estradiol 17β-sulfato . Este compuesto tiene una fórmula química de C18H24O8S2 y una masa molar de 432.50 g·mol−1 . El estradiol disulfato es conocido por su afinidad de unión significativamente menor a los receptores de estrógeno en comparación con el estradiol .
Métodos De Preparación
El estradiol disulfato se puede sintetizar mediante la sulfatación del estradiol. El proceso implica la reacción del estradiol con un complejo de trióxido de azufre-piridina o ácido clorosulfónico en un solvente apropiado . Las condiciones de reacción generalmente requieren temperaturas controladas y tiempos de reacción específicos para garantizar la formación del éster disulfato. Los métodos de producción industrial pueden involucrar reacciones de sulfatación similares, pero a mayor escala, con condiciones optimizadas para mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El estradiol disulfato experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El estradiol disulfato se puede hidrolizar a estradiol y ácido sulfúrico en condiciones ácidas o enzimáticas.
Oxidación: Puede experimentar reacciones de oxidación, aunque las condiciones y los reactivos específicos para estas reacciones están menos documentados.
Sustitución: Los grupos sulfato se pueden sustituir por otros grupos funcionales en condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y enzimas específicas como las sulfatasas. Los principales productos formados a partir de estas reacciones son típicamente estradiol y sus derivados .
Aplicaciones Científicas De Investigación
El estradiol disulfato tiene varias aplicaciones de investigación científica:
Química: Se utiliza en estudios relacionados con el metabolismo del estrógeno y la síntesis de derivados del estrógeno.
Biología: Los investigadores estudian su papel en las vías de señalización de estrógenos y sus efectos sobre las funciones celulares.
Medicina: Se investiga su posible aplicación terapéutica en la terapia de reemplazo hormonal y su papel en enfermedades relacionadas con la deficiencia de estrógenos.
Mecanismo De Acción
El estradiol disulfato ejerce sus efectos al interactuar con los receptores de estrógeno, aunque su afinidad de unión es significativamente menor que la del estradiol . Puede convertirse nuevamente a estradiol mediante la acción de enzimas sulfatasas, que luego se unen a los receptores de estrógeno y modulan la expresión génica y las funciones celulares. Los objetivos y vías moleculares involucrados incluyen el receptor de estrógeno alfa y beta, que desempeñan papeles cruciales en varios procesos fisiológicos .
Comparación Con Compuestos Similares
El estradiol disulfato es similar a otros sulfatos de estrógeno, como el estradiol 3-sulfato y el estradiol 17β-sulfato. Es único debido a su estructura disulfato, que afecta su afinidad de unión y su actividad biológica. Compuestos similares incluyen:
Estradiol 3-sulfato: Un éster mono-sulfato de estradiol con mayor afinidad de unión a los receptores de estrógeno.
Estradiol 17β-sulfato: Otro éster mono-sulfato con propiedades biológicas distintas.
Estrona sulfato: Un sulfato de estrógeno relacionado con diferentes roles metabólicos y fisiológicos.
La singularidad del estradiol disulfato radica en sus dos grupos sulfato, que influyen en su solubilidad, estabilidad e interacción con enzimas y receptores.
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAJGAMHNQZIY-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Beta-Estradiol-3,17-beta-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-70-3 | |
| Record name | Estradiol 3,17-disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 3,17-disulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17β-Estradiol disulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3WLQ8DVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)

![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)
